molecular formula C13H17N3O B2487406 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide CAS No. 910396-50-8

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide

Cat. No. B2487406
CAS RN: 910396-50-8
M. Wt: 231.299
InChI Key: UUWKCNLEIHACRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is a chemical compound with the molecular weight of 267.76 . It is a derivative of indole, which is a heterocyclic compound that is widely distributed in both natural and synthetic compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties. They can be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have been found to have anticancer properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. They can be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been used in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Photodetector Application

“2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide” has been used as an additive to obtain phase-pure FAPbI3 perovskite thin films. These films have been used in self-powered photodetectors, showing a maximum responsivity of 0.48 AW-1 at 700 nm and a peak external quantum efficiency of 95% at 440 nm .

Safety and Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , these compounds have the potential to be developed into novel therapeutic agents.

properties

IUPAC Name

2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKCNLEIHACRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide

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